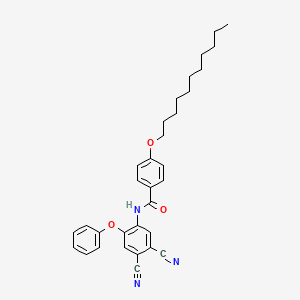

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide

CAS No.: 655225-10-8

Cat. No.: VC16808701

Molecular Formula: C32H35N3O3

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655225-10-8 |

|---|---|

| Molecular Formula | C32H35N3O3 |

| Molecular Weight | 509.6 g/mol |

| IUPAC Name | N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide |

| Standard InChI | InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36) |

| Standard InChI Key | DFTMPBUZAAGBHI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 |

Introduction

Synthesis

Although specific synthesis pathways for this compound are not directly available in the provided data, a plausible synthetic route would involve:

-

Preparation of the phenoxyphenyl intermediate:

-

Reacting a phenol derivative with a halogenated benzene containing cyano groups at appropriate positions (e.g., via nucleophilic aromatic substitution).

-

-

Formation of the benzamide core:

-

Coupling the phenoxyphenyl intermediate with 4-(undecyloxy)benzoic acid using amide bond-forming reactions (e.g., through carbodiimide-mediated coupling such as EDC/HOBt).

-

-

Purification and Characterization:

-

Techniques like recrystallization or chromatography for purification.

-

Characterization using spectroscopic methods such as NMR (proton and carbon), IR (to confirm functional groups), and mass spectrometry.

-

Potential Applications

-

Material Science:

-

The combination of hydrophobic and electron-withdrawing features suggests potential use in liquid crystals or organic electronics.

-

-

Pharmaceutical Research:

-

Benzamide derivatives are often investigated for their biological activities, including anti-cancer, anti-inflammatory, or antimicrobial properties.

-

The cyano groups could facilitate interactions with enzyme active sites or receptors.

-

-

Chemical Catalysis or Sensors:

-

The electron-deficient nature of the molecule might make it suitable for catalytic applications or as part of sensor systems for detecting nucleophiles.

-

Research Gaps and Future Directions

-

Biological Activity: Further studies are needed to evaluate its pharmacological potential.

-

Toxicity and Stability: Investigations into environmental stability and biocompatibility are crucial for practical applications.

-

Molecular Modeling: Computational studies could predict binding affinities to biological targets or material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume